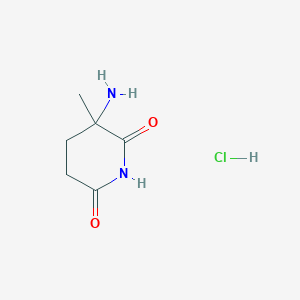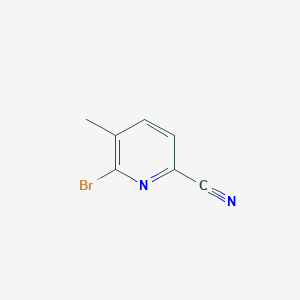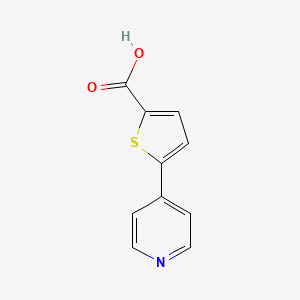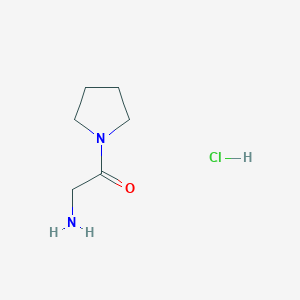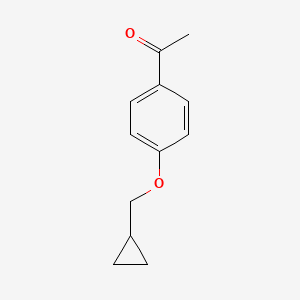
1-Bromo-4-((2-methoxyethoxy)methyl)benzene
Übersicht
Beschreibung
The compound "1-Bromo-4-((2-methoxyethoxy)methyl)benzene" is a brominated aromatic compound with a methoxyethoxy methyl ether substituent. This structure is related to various other brominated benzene derivatives that have been studied for their unique chemical and physical properties. The presence of the bromine atom and the ether group can significantly influence the reactivity and interaction of the molecule with other chemical species.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can exhibit interesting features such as rotational isomerism and conformational behavior. For example, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows the presence of rotational isomers and interconversion upon heating . Similarly, the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene was studied using dynamic NMR and molecular mechanics, revealing a unique conformation influenced by steric protection groups . These studies highlight the importance of molecular structure analysis in understanding the behavior of such compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The reactivity of these compounds can be exploited in different chemical transformations. For instance, the conversion of an aryl bromide to the corresponding aryllithium compound has been reported, which is a key step in many synthetic routes . Additionally, the interaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations of various brominated benzenes have shown diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can affect their physical properties . The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, for example, are formed by C–H···O hydrogen bonds and Br···O or π–π interactions, which contribute to the stability of their two-dimensional architectures . These interactions are crucial for understanding the material properties of these compounds, such as solubility, melting points, and crystal packing.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
1-Bromo-4-((2-methoxyethoxy)methyl)benzene is utilized in the synthesis of biologically active compounds. Akbaba et al. (2010) demonstrated its application in synthesizing a natural product with potential biological activity, starting from a related bromo-dimethoxyphenyl compound (Akbaba et al., 2010).
Development of Novel Organic Compounds
Kuroda and Kobayashi (2015) developed a methodology for synthesizing 1-substituted 3-alkoxy-1H-isoindoles, utilizing 1-bromo-2-(dialkoxymethyl)benzenes, which are closely related to the compound . This represents the broader use of bromo-substituted benzenes in developing new organic compounds (Kuroda & Kobayashi, 2015).
Fragrance Synthesis
Scrivanti et al. (2008) reported the use of similar bromo-substituted compounds in the synthesis of floral fragrances. Their work underscores the versatility of these compounds in producing valuable chemical products with practical applications, such as fragrances (Scrivanti et al., 2008).
Conformational Studies
Okazaki et al. (1989) conducted a conformational study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, demonstrating the importance of these compounds in understanding molecular structure and dynamics. This research contributes to the broader understanding of chemical conformation and its implications (Okazaki et al., 1989).
Thermo Physical Properties Study
Ramesh, Yunus, and Ramesh (2015) explored the thermophysical properties of binary liquid mixtures, including Bromobenzene, to understand the interactions and behavior of these mixtures at various temperatures. This research is crucial for applications in materials science and engineering (Ramesh, Yunus, & Ramesh, 2015).
Safety And Hazards
The safety information for “1-Bromo-4-((2-methoxyethoxy)methyl)benzene” indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
1-bromo-4-(2-methoxyethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRXJSBIBWDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-((2-methoxyethoxy)methyl)benzene | |
CAS RN |
166959-29-1 | |
| Record name | 1-bromo-4-[(2-methoxyethoxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)



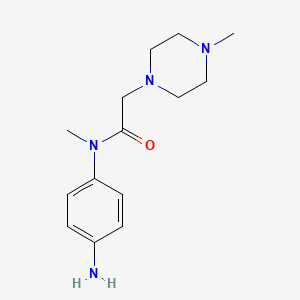

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)
